Antiproliferative activity: In [], N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives were found to inhibit tubulin polymerization, suggesting a mechanism similar to antimicrotubule agents like paclitaxel.
Allosteric antagonism: In [], FTIDC acts as an allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1), specifically targeting transmembrane domains 4-7 of the receptor.
Antimicrobial agents: Several papers investigate the antimicrobial activity of synthesized compounds against various bacterial strains, including Escherichia coli, Staphylococcus epidermidis, and others [, , , , , ].
Anticancer agents: Several compounds were evaluated for their antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells [] and SW620 colon cancer cells [], indicating their potential as anticancer therapeutics.
Phosphodiesterase 4 (PDE4) inhibitors: In [], EPPA-1 is identified as a potent PDE4 inhibitor with an improved therapeutic index compared to existing PDE4 inhibitors, suggesting its potential for treating inflammatory diseases.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: